molecular formula C14H14O2 B188815 4,4'-Dimethoxy-1,1'-biphenyl CAS No. 2132-80-1

4,4'-Dimethoxy-1,1'-biphenyl

Cat. No. B188815
CAS RN: 2132-80-1
M. Wt: 214.26 g/mol
InChI Key: UIMPAOAAAYDUKQ-UHFFFAOYSA-N
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Description

4,4’-Dimethoxy-1,1’-biphenyl, also known as 4,4’-Bianisole, is an organic compound with the formula C14H14O2 . It has a molecular weight of 214.2598 .


Molecular Structure Analysis

The molecular structure of 4,4’-Dimethoxy-1,1’-biphenyl consists of two phenyl rings connected by a carbon-carbon single bond, with each phenyl ring substituted with a methoxy group at the para position . The structure reveals the existence of two C-H⋯π and a weak π…π interaction which are primarily responsible for the stability of the crystal packing .


Physical And Chemical Properties Analysis

4,4’-Dimethoxy-1,1’-biphenyl is a solid with a melting point of 179-180 °C (subl.) (lit.) . It has a molecular weight of 214.26 .

Scientific Research Applications

Application 1: Crystal Structure Characterization

  • Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl has been synthesized and its chemical structure has been characterized by various spectroscopic techniques like FT-IR, 1H & 13C NMR, and SC-XRD methods .
  • Methods of Application: The structure reveals the existence of two C-H⋯π and a weak π…π interaction which are primarily responsible for the stability of the crystal packing . The frontier molecular orbital analysis (FMO) reveals an energy gap of 4.57 eV and the molecular electrostatic potential map shows the charge distribution in the molecule .
  • Results or Outcomes: The two-dimensional fingerprint maps as emanated from the Hirshfeld analysis demonstrates the presence of H…H, C…H and O…H interactions .

Application 2: Synthesis of Polychlorinated Biphenyl Derivatives

  • Summary of Application: Polychlorinated biphenyls (PCBs) are environmental pollutants implicated in a variety of adverse health effects . PCBs are metabolized to hydroxylated compounds, and some of these PCB metabolites are more toxic than the parent PCBs .
  • Methods of Application: The synthesis of a variety of mono- and dimethoxyarene derivatives from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide .
  • Results or Outcomes: This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .

Application 3: Indicator for Chirality of Helical Silica Nanotubes

  • Summary of Application: 4,4’-Bis (triethoxysilyl)-1,1’-biphenyl (BTESB) can be used as an indicator to determine the chirality of helical silica nanotubes .
  • Methods of Application: BTESB can also be utilized as a precursor to prepare helical 4, 4’-biphenylene-silica nanotubes and nanoribbons using 3-aminopropyltrimethoxysilane as a co-structure-directing agent .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 4: Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides

  • Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the conversion of aryl and vinyl triflates to bromides and chlorides .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 5: Conversion of Aryl Triflates to Aryl Fluorides

  • Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the conversion of aryl triflates to aryl fluorides .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 6: O-Arylation of Ethyl Acetohydroximate

  • Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the O-arylation of ethyl acetohydroximate .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 7: Conversion of Aryl Chlorides and Sulfonates to Nitroaromatics

  • Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the conversion of aryl chlorides and sulfonates to nitroaromatics .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 8: Suzuki-Miyaura Coupling

  • Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the Suzuki-Miyaura coupling of 1-alkyl-3-bromo-2-phenyl-2,1-borazaronaphthalenes to form 2,1-borazaronaphthols .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

4,4’-Dimethoxy-1,1’-biphenyl should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMPAOAAAYDUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175593
Record name 1,1'-Biphenyl, 4,4'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethoxy-1,1'-biphenyl

CAS RN

2132-80-1
Record name 1,1'-Biphenyl, 4,4'-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2132-80-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 4,4'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The general procedure from Example 12 was followed using 4-chloroanisole (143 mg, 1.0 mmol) and 4-MeOC6H4B(OH)2 (228 mg, 1.5 mmol) with Pd2(dba)3 (13.3 mg, 0.0145 mmol) and (Me3C)2PH(O) from Experiment 2 (9.6 mg, 0.058 mmol) and CsF (456 mg, 3.0 mmol) in 3.0 mL of 1,4-dioxane. After 24 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 213 mg (99% yield) of 4-(4-methoxyphenyl)anisole. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.38 (d, J=8.68 Hz, 4H), 6.86 (d, J=8.68 Hz, 4H), 3.74 (s, 6H) ppm. 13C NMR (125 MHz, CDCl3): δ 158.7, 133.5, 127.7, 114.2, 55.3 ppm.
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2
Quantity
9.6 mg
Type
reactant
Reaction Step Four
Name
Quantity
456 mg
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
13.3 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

In the drybox, 20.0 mg (0.0876 mmol) of (Me2CH)PH(O)(2,4-(MeO)2C6H3) from Experiment 3, 20 mg (0.0218 mm) of Pd2(dba)3 and 5.0 mL of 1,4-dioxane were loaded into a reactor (20 ml) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperature overnight. Next, 143.0 mg (1.0 mm) of 4-chloroanisole, 228 mg (1.5 mm) of 4-MeOC6H4B(OH)2 and 456 mg (3.0 mmol) of CsF were added into the reactor. The resulting mixture was refluxed for 60 h. The reaction mixture was then cooled to room temperature, chromatographed on silicon gel using ethyl acetate/hexane (5% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 213 mg (99% yield) of p-(4-methoxyphenyl)anisole. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.38 (d, J=8.68 Hz, 4H), 6.86 (d, J=8.68 Hz, 4H), 3.74 (s, 6H) ppm. 13C NMR (125 MHz, CDCl3): δ 158.7, 133.5, 127.7, 114.2, 55.3 ppm. Anal Calcd for C14H14O2: C, 78.48; H, 6.59. Found: C, 78.44; H, 6.53.
[Compound]
Name
(Me2CH)PH(O)(2,4-(MeO)2C6H3)
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step Two
Quantity
228 mg
Type
reactant
Reaction Step Two
Name
Quantity
456 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

However, Busch et al. found that with aromatic compounds containing polar substituents, the selectivity to biphenyls was much lower. For example, p-bromophenol gave ca. 13.4% 4,4'-dihydroxybiphenyl, p-bromoanisole gave ca. 35% 4,4'-dimethoxybiphenyl, bromobenzoic acid gave 40% 4,4'-biphenyldicarboxylic acid and 3-bromobenzoic acid gave 56.5% 3,3'-biphenyldicarboxylic acid.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

From 4-methoxy-bromobenzene and 4-methoxyphenyl boronic acid, yield 87%; mp 178-180° C. (lit.,1 179-180° C.); IR: 1599, 1493, 1466 and 1290; 1H NMR (400 MHz; CDCl3): 7.47 (4H, d, J 8.7), 6.96 (4H, d, J 8) and 3.84 (6H, s); 13C NMR (CDCl3): 159.1, 133.9, 128.1, 114.5 and 55.7; m/z (EI) 214 (100%, M+), 171 (70), 128 (50) and 69 (40)(Found: M+, 214.099. C14H14O2 requires M, 214.099).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 70 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

The general procedure from Example 12 was followed using 4-chloroanisole (143 mg, 1.0 mmol) and 4—MeOC6H4B(OH)2 (228 mg, 1.5 mmol) with Pd2(dba)3 (13.3 mg, 0.0145 mmol) and (Me3C)2PH(O) from Experiment 2 (9.6 mg, 0.058 mmol) and CsF (456 mg, 3.0 mmol) in 3.0 mL of 1,4-dioxane. After 24 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 213 mg (99% yield) of 4-(4-methoxyphenyl)anisole. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ7.38 (d, J=8.68 Hz, 4H), 6.86 (d, J=8.68 Hz, 4H), 3.74 (s, 6H) ppm. 13C NMR (125 MHz, CDCl3): δ158.7, 133.5, 127.7, 114.2, 55.3 ppm.
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
456 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
13.3 mg
Type
catalyst
Reaction Step Six
Name
2
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
193
Citations
N Kumari, AA Yadav, SA Sankpal, S Murugavel… - 2023 - nopr.niscpr.res.in
4,4-dimethoxy-1,1-biphenyl has been synthesized and its chemical structure has been characterized by various spectroscopic techniques like FT-IR, 1H & 13C NMR, and SC-XRD …
Number of citations: 3 nopr.niscpr.res.in
J Lin, H Abroshan, C Liu, M Zhu, G Li, M Haruta - Journal of Catalysis, 2015 - Elsevier
The catalytic activity of well-defined gold nanorods enclosed by Au(1 1 1) and Au(1 0 0) surfaces is investigated for the Sonogashira cross-coupling reaction between phenylacetylene …
Number of citations: 49 www.sciencedirect.com
J Bergman, R Carlsson, B Sjoberg - 1977 - pascal-francis.inist.fr
Keyword (fr) REACTION CHIMIQUE TELLURE COMPOSE ORGANIQUE TELLURE TETRACHLORURE! ENT NICKEL RANEY! ACT DIETHER COMPOSE BENZENIQUE ANISOLE! …
Number of citations: 1 pascal-francis.inist.fr
J Bergman, R Carlsson, B Sjöberg - Organic Syntheses, 2003 - Wiley Online Library
Biaryls from simple arenes via organotellurium intermediates: 4, 4′‐dimethoxy‐1, 1′‐biphenyl product: 4, 4′‐Dimethoxy‐1, 1′‐biphenyl intermediate: 20.6 g.(0.0497 mole) of …
Number of citations: 0 onlinelibrary.wiley.com
Z Li, X Yang, C Liu, J Wang, G Li - Progress in Natural Science: Materials …, 2016 - Elsevier
We here report the catalytic effects of foreign atoms (Cu, Ag, and Pt) doped into well-defined 25-gold-atom nanoclusters. Using the carbon-carbon coupling reaction of p-iodoanisole …
Number of citations: 24 www.sciencedirect.com
G Kumar, TB Patrudu, MV Rao… - Research Journal of …, 2016 - indianjournals.com
A simple and inexpensive method was developed with high performance liquid chromatography with PDA detection for determination of Adapalene and related impurities ((3-Adamantyl…
Number of citations: 13 www.indianjournals.com
VI Potkin, NA Bumagin, VM Zelenkovskii… - Russian Journal of …, 2014 - Springer
(Naphth-1-yl)- and 1-[(1,1′-biphenyl)-4-yl-3,4,4-trichloro-3-buten-1-ones were synthesized by acylation of naphthalene and biphenyl with 3,4,4-trichloro-3-butenoyl chloride. Further …
Number of citations: 20 link.springer.com
J Graff, T Debande, J Praz, L Guénée, A Alexakis - Organic letters, 2013 - ACS Publications
Asymmetric bromine–lithium exchange has been successfully employed to synthesize bicoumarin chiral building blocks of (+)-isokotanin A and (−)-kotanin in good yields and with an …
Number of citations: 23 pubs.acs.org
L Zhang, Y Zou, XS Ye, J Zhang… - Zhongguo Zhong yao …, 2015 - europepmc.org
To investigate the chemical compounds from the twigs of Euonymus alatus, nine compounds were isolated and identified as (+)-delta (2, 11)-enaminousnic acid (1), 11-keto-beta-…
Number of citations: 6 europepmc.org
W Schlemmer, P Nothdurft, A Petzold… - Angewandte Chemie …, 2020 - Wiley Online Library
We show the synthesis of a redox‐active quinone, 2‐methoxy‐1,4‐hydroquinone (MHQ), from a bio‐based feedstock and its suitability as electrolyte in aqueous redox flow batteries. We …
Number of citations: 47 onlinelibrary.wiley.com

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